Carrier Mobility Advantage Over Black Phosphorus and MoS₂
Density functional theory calculations predict monolayer SbP possesses a carrier mobility as high as 10⁴ cm²/V·s, which is more than ten times the experimentally achieved maximum mobility of few-layer black phosphorus (1000 cm²/V·s) and over fifty times the typical mobility of monolayer MoS₂ (~200 cm²/V·s). Even compared to classical bulk semiconductors, SbP's theoretical mobility surpasses that of silicon (1400 cm²/V·s) and is competitive with InP (5400 cm²/V·s) [1]. This mobility advantage is maintained while SbP retains a band gap tunable between 0.3 and 1.6 eV, satisfying the minimum 0.4 eV requirement for high on/off ratios in FETs [2].
| Evidence Dimension | Carrier mobility (μ) |
|---|---|
| Target Compound Data | Monolayer SbP: theoretical μ ≈ 10⁴ cm²/V·s |
| Comparator Or Baseline | Few-layer black phosphorus: experimental μ_max = 1000 cm²/V·s; Monolayer MoS₂: μ ≈ 200 cm²/V·s; Bulk Si: 1400 cm²/V·s; Bulk InP: 5400 cm²/V·s |
| Quantified Difference | SbP mobility ≥ 10× higher than BP, ≥ 50× higher than MoS₂, ~7× higher than Si, ~1.85× higher than InP |
| Conditions | DFT calculations with deformation potential theory; room-temperature; monolayer form |
Why This Matters
For procurement in high-speed nanoelectronics, SbP's order-of-magnitude mobility advantage over BP and MoS₂ directly translates to faster switching speeds and lower power consumption, making it a superior channel material for next-generation FETs.
- [1] Cai, B., Xie, M., Zhang, S., Huang, C., Kan, E., Chen, X., Gu, Y., & Zeng, H. (2016). A promising two-dimensional channel material: monolayer antimonide phosphorus. Science China Materials, 59(8), 648-656. View Source
- [2] Cai, B., et al. (2016). Supporting Information for band gap tunability in α-Sb₁₋ₓPₓ monolayers. View Source
